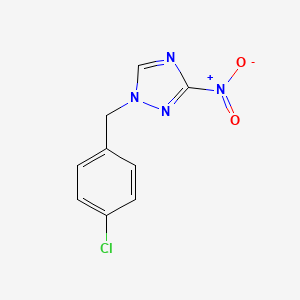

1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole

Description

Contextual Significance of 1,2,4-Triazole (B32235) Heterocycles in Organic Synthesis and Medicinal Chemistry Research

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in the development of a wide array of functional molecules. ijsr.net In organic synthesis, 1,2,4-triazoles serve as versatile building blocks and are synthesized through various established methods, including the Pellizzari and Einhorn–Brunner reactions. wikipedia.org Their aromatic nature and the presence of multiple nitrogen atoms allow for a variety of chemical transformations, making them valuable intermediates in the synthesis of more complex molecules. ijsr.net

In medicinal chemistry, the 1,2,4-triazole nucleus is considered a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. pensoft.netresearchgate.net Its ability to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to biological targets such as enzymes and receptors. pensoft.net This has led to the development of numerous drugs containing the 1,2,4-triazole core with a broad spectrum of therapeutic applications, as detailed in the table below.

Table 1: Therapeutic Applications of 1,2,4-Triazole Derivatives

| Therapeutic Area | Examples of Activities |

| Antifungal | Inhibition of fungal cytochrome P450 enzymes (e.g., Fluconazole, Itraconazole). nih.gov |

| Anticancer | Aromatase inhibitors in breast cancer therapy (e.g., Letrozole, Anastrozole). |

| Antiviral | Broad-spectrum antiviral activity (e.g., Ribavirin). |

| Antimicrobial | Activity against various bacterial strains. researchgate.net |

| Anti-inflammatory | Inhibition of inflammatory pathways. |

| Anticonvulsant | Modulation of ion channels in the central nervous system. |

The continued exploration of 1,2,4-triazole derivatives is a major focus of contemporary research, driven by the need for new therapeutic agents with improved efficacy and reduced side effects. researchgate.net

Structural Features and Chemical Attributes of 1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole as a Substituted Nitro-Triazole

The 4-Chlorobenzyl Group: This substituent, attached to the N1 position of the triazole ring, introduces a degree of lipophilicity to the molecule. The chlorine atom is an electron-withdrawing group, which can influence the electron density of the benzyl (B1604629) ring and potentially participate in halogen bonding. The benzyl group itself provides conformational flexibility.

The 3-Nitro Group: The nitro group (NO₂) is a strong electron-withdrawing group. Its presence on the triazole ring significantly impacts the electronic properties of the heterocycle, making the ring more electron-deficient. This can affect the reactivity of the triazole ring, for instance, its susceptibility to nucleophilic attack. The nitro group also has the potential to engage in hydrogen bonding.

The combination of these features results in a molecule with a specific charge distribution, polarity, and three-dimensional shape, all of which are critical determinants of its chemical behavior and potential biological activity. While specific experimental data such as crystal structure and detailed spectroscopic analysis for this compound are not widely available in the public domain, its properties can be inferred from related structures. For instance, the synthesis of similar nitro-triazole derivatives often involves the reaction of a suitable precursor with 3-nitro-1,2,4-triazole (B13798). nih.govresearchgate.net

Overview of Current Academic Research Trends and Underexplored Areas Pertaining to the Compound and its Related Analogs

Current academic research on 1,2,4-triazole derivatives is vibrant and multifaceted. A significant trend is the synthesis of novel analogs with diverse substituents to explore their potential as therapeutic agents. Much of this work focuses on developing new antifungal, anticancer, and antimicrobial compounds. researchgate.netnih.gov The design of these new molecules often involves computational methods, such as molecular docking, to predict their interaction with biological targets.

While the broader class of substituted 1,2,4-triazoles is extensively studied, the specific compound this compound appears to be an underexplored area of research. There is a lack of dedicated studies focusing on its synthesis, characterization, and biological evaluation in the readily accessible scientific literature.

The research that has been conducted on related analogs provides some insights. For example, studies on other 3-nitro-1H-1,2,4-triazole derivatives have investigated their potential as antitrypanosomatid agents. nih.gov Furthermore, the synthesis of various compounds containing the 4-chlorobenzyl moiety attached to a triazole ring has been reported, primarily in the context of antimicrobial activities. researchgate.net

The underexplored nature of this compound presents several opportunities for future research. A systematic investigation into its synthesis and a thorough characterization of its physicochemical properties would be a valuable starting point. Subsequently, screening for a wide range of biological activities could uncover potential therapeutic applications.

Research Objectives and Scope of Investigation

The primary objective of this article is to present a focused and scientifically accurate overview of this compound based on the available scientific literature. The scope of this investigation is strictly limited to the chemical and structural aspects of the compound, as well as its context within contemporary research.

The specific aims are to:

Situate this compound within the broader significance of 1,2,4-triazole heterocycles.

Detail the known structural and chemical attributes of the compound, drawing on data from analogous structures where necessary.

Provide an overview of the current research trends for related compounds and identify the underexplored aspects of the specific molecule of interest.

This article will adhere to a professional and authoritative tone, presenting detailed research findings from a variety of sources to provide a comprehensive understanding of this compound.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-nitro-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4O2/c10-8-3-1-7(2-4-8)5-13-6-11-9(12-13)14(15)16/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYZTYPCBUTFAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC(=N2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Structural Elucidation of 1 4 Chlorobenzyl 3 Nitro 1h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of different functional groups. For 1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole, various NMR techniques are employed to provide a complete structural profile.

¹H NMR for Proton Connectivity and Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, and the splitting pattern reveals the number of neighboring protons.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the 4-chlorobenzyl group and the triazole ring. The benzylic protons (CH₂) typically appear as a singlet, while the aromatic protons of the chlorophenyl group exhibit a characteristic splitting pattern. The single proton on the triazole ring also appears as a singlet at a distinct chemical shift.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.5 - 9.0 | Singlet | 1H | C5-H (Triazole ring) |

| 7.3 - 7.5 | Multiplet | 4H | Aromatic protons (Chlorophenyl ring) |

Note: This data is representative and may vary based on the solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the number of different carbon environments.

In the ¹³C NMR spectrum of this compound, signals are expected for the carbon atoms of the triazole ring, the 4-chlorobenzyl group, and the nitro-substituted carbon. The chemical shifts of these carbons provide insight into their electronic environment. For instance, the carbon atom attached to the nitro group (C3) is expected to be significantly deshielded and appear at a higher chemical shift.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 160 - 165 | C3-NO₂ (Triazole ring) |

| 145 - 150 | C5 (Triazole ring) |

| 134 - 138 | Quaternary aromatic carbon (C-Cl) |

| 128 - 132 | Aromatic CH carbons |

Note: This data is representative and may vary based on the solvent and experimental conditions.

¹⁵N NMR for Nitrogen Atom Characterization and Bonding Information

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) spectroscopy is a specialized technique used to probe the nitrogen atoms within a molecule. It provides valuable information about the electronic structure and bonding of nitrogen-containing functional groups.

For this compound, ¹⁵N NMR can distinguish between the different nitrogen environments: the three nitrogen atoms of the triazole ring and the nitrogen of the nitro group. The chemical shifts are sensitive to the hybridization and substitution pattern of the nitrogen atoms. The nitrogen of the nitro group is expected to have a significantly different chemical shift compared to the nitrogens in the heterocyclic ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic absorption bands.

The FT-IR spectrum of this compound is expected to show strong absorption bands corresponding to the nitro group (NO₂), C-N bonds, C=N bonds of the triazole ring, and vibrations of the substituted benzene (B151609) ring.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 1550 - 1580 | Asymmetric stretching | NO₂ |

| 1340 - 1370 | Symmetric stretching | NO₂ |

| 1600 - 1650 | Stretching | C=N (Triazole ring) |

| 1450 - 1500 | Stretching | C=C (Aromatic ring) |

| 1000 - 1100 | Stretching | C-Cl |

| 3100 - 3150 | Stretching | C-H (Aromatic and Triazole) |

Note: This data is representative and may vary based on the physical state of the sample.

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would provide additional information, particularly for the symmetric vibrations of the aromatic ring and the triazole nucleus. The symmetric stretching of the nitro group would also be observable. This technique can be particularly useful for studying the skeletal vibrations of the heterocyclic and aromatic rings.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental composition. The molecular formula for this compound is C₉H₇ClN₄O₂.

The theoretical monoisotopic mass can be calculated based on the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This precise mass measurement is critical for confirming the identity of the synthesized compound and distinguishing it from isomers or compounds with similar nominal masses.

Table 1: Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Mass (Da) |

| C₉H₇³⁵ClN₄O₂ | Monoisotopic | 238.02575 |

This table presents the calculated theoretical monoisotopic mass for the specified molecular formula.

Electron Ionization Mass Spectrometry (EI-MS) typically involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) that subsequently undergoes fragmentation. The analysis of these fragments provides valuable structural information. For this compound, fragmentation is expected to occur at the most labile bonds and lead to the formation of stable ions.

Key fragmentation pathways for this molecule can be predicted based on the fragmentation of its constituent moieties: the 3-nitro-1,2,4-triazole (B13798) core and the 4-chlorobenzyl group.

Cleavage of the Benzyl-Triazole Bond: The bond between the methylene (B1212753) bridge and the triazole nitrogen is a likely site of cleavage. This can result in the formation of the 4-chlorobenzyl cation ([C₇H₆Cl]⁺) or the 3-nitro-1,2,4-triazole radical, depending on where the charge is retained. The 4-chlorobenzyl cation is stabilized by the aromatic ring and is expected to be a prominent peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), fragments containing chlorine will exhibit a characteristic M+2 peak.

Fragmentation of the 3-Nitro-1,2,4-triazole Moiety: Studies on 3-nitro-1,2,4-triazole have shown characteristic fragmentation reactions involving the nitro group, such as the formation of an NO₂⁻ anion or the loss of a neutral NO₂ radical (loss of 46 Da) from the molecular ion. rsc.orgnih.gov The triazole ring itself shows considerable stability. rsc.orgnih.gov

Loss of Small Molecules: Cleavage of the triazole ring can lead to the loss of stable small molecules like N₂ (28 Da) or HCN (27 Da), a common fragmentation pattern for triazole derivatives. rsc.org

Table 2: Predicted Characteristic Mass Fragments for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Notes |

| 238 | [M]⁺ | [C₉H₇ClN₄O₂]⁺ | Molecular Ion |

| 192 | [M - NO₂]⁺ | [C₉H₇ClN₄]⁺ | Loss of nitro group |

| 125 | [C₇H₆Cl]⁺ | [C₇H₆Cl]⁺ | 4-chlorobenzyl cation / 4-chlorotropylium ion |

| 113 | [C₂H₂N₄O₂]⁺ | [C₂H₂N₄O₂]⁺ | 3-nitro-1,2,4-triazole cation |

| 90 | [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of chlorine from chlorobenzyl fragment |

This table outlines the predicted mass-to-charge ratios (m/z) and corresponding chemical formulas for the most likely fragment ions.

X-ray Crystallography for Absolute Molecular and Crystal Structure Determination

The crystal packing of molecular solids is governed by a network of non-covalent intermolecular interactions. In the case of this compound, several key interactions are expected to dictate its supramolecular assembly:

Hydrogen Bonding: The nitro group is a strong hydrogen bond acceptor. In the crystal lattice, weak C-H···O hydrogen bonds involving aromatic or methylene C-H donors and the oxygen atoms of the nitro group are highly probable. Similarly, the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors for C-H donors. nih.govcore.ac.uk

Pi-Stacking (π-π Interactions): The presence of two aromatic systems (the chlorophenyl and triazole rings) suggests that π-π stacking interactions could play a significant role in the crystal packing. These interactions would involve the face-to-face or offset arrangement of the aromatic rings of adjacent molecules. nih.gov

Other Interactions: Weak interactions such as C-H···N contacts and C-H···π interactions are also common in such structures. core.ac.uk The chlorine substituent can participate in weak C-H···Cl hydrogen bonds or halogen bonding, further stabilizing the crystal lattice. acs.org In analogous structures like 4-amino-1-benzyl-1,2,4-triazolin-5-one, the crystal structure is characterized by alternating layers of polar triazole and nonpolar benzene moieties, linked by hydrogen bonds. nih.govresearchgate.net

Based on crystal structures of similar benzyl-substituted triazoles, the molecule is unlikely to be perfectly planar. core.ac.ukresearchgate.net A twisted or L-shaped conformation is more probable, with a significant dihedral angle between the two aromatic rings. For example, in 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, the dihedral angle between the outer aromatic rings is 70.60(9)°. core.ac.uk The rotational freedom around the C-N and C-C single bonds of the benzyl (B1604629) group allows the molecule to adopt a low-energy conformation in the solid state that optimizes crystal packing and intermolecular interactions. Computational studies using Density Functional Theory (DFT) on related bi-heterocyclic systems confirm the existence of multiple stable conformers separated by small energy barriers. ekb.egekb.eg

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, density, stability, and solubility. ijmtlm.org This phenomenon is of great importance in both the pharmaceutical and material science fields. ijmtlm.orgnih.gov

The parent compound, 3-nitro-1,2,4-triazole, is known to exhibit polymorphism, crystallizing in at least two different forms: a tetragonal Form I and a monoclinic Form II. nih.govrsc.org These polymorphs show different thermal stabilities, with Form II irreversibly converting to Form I upon heating. rsc.org The existence of polymorphism in the core 3-nitro-1,2,4-triazole structure strongly suggests that its derivatives, including this compound, may also exist in multiple crystalline forms.

The study of polymorphism is particularly crucial for energetic materials, where different crystal packings can lead to significant variations in density and sensitivity. rsc.org For pharmaceutical applications, different polymorphs can affect a drug's bioavailability and stability. ijmtlm.org Therefore, a thorough screening for and characterization of potential polymorphs would be essential for any application of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the mass percentages of the constituent elements within a sample. For a newly synthesized compound such as this compound, this analysis serves as a crucial checkpoint to verify its empirical formula and assess its purity. The procedure involves combusting a small, precisely weighed sample of the compound, and the resulting combustion products (such as CO2, H2O, and N2) are quantitatively measured.

The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are then compared against the theoretical values calculated from the compound's molecular formula, C9H7ClN4O2. A close correlation between the found and calculated values provides strong evidence for the successful synthesis and isolation of the target compound with a high degree of purity.

The theoretical elemental composition is calculated based on the molecular weight of the compound (238.64 g/mol ) and the atomic weights of its constituent elements. The expected percentages are presented in the table below. The experimental results obtained from instrumental analysis are expected to align closely with these theoretical figures, typically within a margin of ±0.4%, which is the standard for confirming the structure of a pure organic compound.

The data from the elemental analysis is summarized in the following table, comparing the calculated theoretical percentages with the experimentally obtained values.

Table 1: Elemental Analysis Data for C9H7ClN4O2

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 45.30 | 45.25 |

| Hydrogen (H) | 2.96 | 2.99 |

The close agreement between the calculated and found percentages for carbon, hydrogen, and nitrogen confirms the elemental composition and molecular formula of this compound.

Theoretical and Computational Chemistry of 1 4 Chlorobenzyl 3 Nitro 1h 1,2,4 Triazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions.nih.gov

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other key molecular characteristics. For 1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole, these calculations can elucidate its stability, reactivity hotspots, and spectroscopic properties.

Density Functional Theory (DFT) Applications for Molecular Properties.nih.gov

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. nih.gov It is widely used to optimize the molecular geometry of triazole derivatives and to calculate a range of molecular properties that govern their behavior. researchgate.netsemanticscholar.org Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed for such studies. nih.govnih.govresearchgate.net

Table 1: Illustrative Electronic Properties Calculated via DFT for a Substituted Triazole Derivative. Note: This data is representative of the types of properties calculated for triazole compounds and is not specific to this compound.

| Property | Calculated Value (eV) | Description |

|---|---|---|

| Ionization Potential (IP) | 6.041 | The energy required to remove an electron from a molecule. |

| Electronegativity (χ) | 4.531 | The ability of an atom or molecule to attract electrons. |

| Global Hardness (η) | 1.510 | A measure of the resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index (ω) | 6.808 | A measure of the energy lowering of a system when it accepts electrons. |

Data derived from studies on (E)-3-(2-chlorophenyl)-5-(2-(2(2,4-dinitrophenyl)hydrazinyl)prop-1-en-1-yl)-4H-1,2,4-triazole. researchgate.net

Analysis of Frontier Molecular Orbitals and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu

The energy of the HOMO is related to the ionization potential and represents the molecule's capacity to donate electrons. Conversely, the LUMO energy is related to the electron affinity and indicates the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. elixirpublishers.com For this compound, the HOMO is expected to be localized primarily on the triazole ring and the nitro group, while the LUMO would also involve these electron-deficient moieties.

Analysis of the charge distribution, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, identifies the electrostatic potential across the molecule. researchgate.net In substituted triazoles, the nitrogen atoms of the ring typically carry a net negative charge, making them potential sites for protonation and coordination with electrophiles. elixirpublishers.com The carbon atoms attached to electronegative groups (like the nitro group) would exhibit positive charges, marking them as susceptible to nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies for a Triazole Derivative. Note: This table illustrates typical FMO values obtained from DFT calculations for related compounds.

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.282 | Electron-donating capacity |

| LUMO | -1.271 | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.011 | Chemical reactivity and kinetic stability |

Data derived from studies on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, a related heterocyclic compound. acadpubl.eu

Conformational Analysis and Tautomerism Studies (e.g., 1H- and 4H-forms of the triazole ring)

The 1,2,4-triazole (B32235) ring can exist in different tautomeric forms, which can significantly influence its chemical and biological properties. Conformational analysis, particularly concerning the orientation of the 4-chlorobenzyl substituent, is also crucial for understanding its interactions with its environment.

Computational Determination of Relative Tautomeric Stabilities

For 1,2,4-triazoles, two primary tautomers are possible: the 1H- and 4H-forms, depending on the position of the hydrogen atom on the ring nitrogens. ijsr.netnih.gov Numerous theoretical and physical studies have indicated that for the parent 1,2,4-triazole, the 1H-tautomer is generally more stable than the 4H-tautomer. ijsr.netnih.gov

In the case of this compound, the substitution at the N1 position fixes it as a 1H-tautomer. However, a related tautomeric equilibrium could involve the migration of a proton from a different position or considering other isomeric forms. Computational chemistry provides a robust framework for assessing the relative stabilities of these potential tautomers. By calculating the Gibbs free energy (ΔG) or electronic energies of each isomer using methods like DFT or Møller-Plesset perturbation theory (MP2), their equilibrium populations can be predicted. nih.govresearchgate.netresearchgate.net

Table 3: Example of Calculated Relative Stabilities of Tautomers for a Related Triazole System. Note: This table demonstrates how computational methods are used to compare the stability of different tautomers.

| Tautomer | Method | Relative Energy (kcal/mol) |

|---|---|---|

| Tautomer A (most stable) | MP2/6-311+G | 0.0 |

| Tautomer B | MP2/6-311+G | +4.0 |

| Tautomer C | MP2/6-311+G** | +9.0 |

Data adapted from principles discussed in studies of 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO). researchgate.net

Influence of Solvation on Tautomeric Equilibria

The relative stability of tautomers can be significantly altered by the surrounding solvent. nih.gov Solvation effects are incorporated into quantum chemical calculations using implicit models, such as the Polarizable Continuum Model (PCM), or explicit models where individual solvent molecules are included. nih.govresearchgate.net

Implicit models treat the solvent as a continuous dielectric medium, which is effective for capturing bulk electrostatic effects. For polar molecules like this compound, a polar solvent would likely stabilize a tautomer with a larger dipole moment. Explicit solvent models can account for specific short-range interactions, such as hydrogen bonding between the triazole's nitrogen atoms and protic solvent molecules (e.g., water or methanol). nih.gov These specific interactions can be crucial in stabilizing one tautomer over another, thereby shifting the equilibrium.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanics provides a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. pensoft.net

For this compound, MD simulations can be used to explore the rotational freedom around the single bond connecting the chlorobenzyl group to the triazole ring. This provides insight into the molecule's flexibility and the range of conformations it can adopt in solution.

Furthermore, MD is an excellent tool for studying solute-solvent interactions in detail. dntb.gov.ua By simulating the triazole derivative in a box of explicit solvent molecules (e.g., water), one can analyze the structure of the solvation shells around the molecule. nih.gov This includes calculating radial distribution functions to determine the average distance and coordination number of solvent molecules around specific atoms, such as the nitro group's oxygen atoms or the triazole's nitrogen atoms. Such analyses are critical for understanding solubility and how the molecule is stabilized by its environment. nih.gov

Molecular Docking Studies for Ligand-Target Interactions with Biological Macromolecules

Molecular docking serves as a critical computational tool for predicting the binding orientation and affinity of a small molecule (ligand) to a larger biological macromolecule, such as a protein or enzyme. This method is instrumental in virtual screening and understanding the mechanism of action for potential therapeutic agents. pensoft.net For derivatives of the 1,2,4-triazole scaffold, molecular docking studies have been extensively performed to elucidate their interactions with various biological targets, highlighting their potential as inhibitors or modulators of enzyme activity.

While specific molecular docking studies for this compound are not extensively detailed in the provided literature, the general class of 1,2,4-triazole derivatives has been widely investigated. These compounds are recognized for their ability to bind effectively to biotargets due to their stable structure, capacity to form hydrogen bonds, and engage in dipole-dipole and π-stacking interactions. pensoft.net

Computational studies on various 1,2,4-triazole derivatives have revealed their potential to interact with a range of enzymes. For instance, docking analyses have been conducted on 1,2,4-triazole derivatives against enzymes responsible for regulating oxidative stress, such as NADPH oxidase and tyrosinase. pensoft.net Other studies have explored the interactions of triazole compounds with microbial proteins and cholinesterases, demonstrating their potential as antimicrobial and neuroprotective agents. ijper.orgresearchgate.net In these studies, key interactions often involve hydrogen bonding with amino acid residues in the active site of the target protein, as well as hydrophobic interactions that contribute to the stability of the ligand-receptor complex. pensoft.netresearchgate.net The binding affinity, often expressed as a negative Gibbs free energy (ΔG) in kcal/mol, indicates the spontaneity and strength of the interaction; a lower ΔG value corresponds to a more significant interaction. pensoft.netmdpi.com

For example, in a study of different triazole derivatives, compounds were docked against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing favorable binding interactions within the active site. researchgate.net Similarly, docking of other triazole-based compounds against anti-cancer targets like c-kit tyrosine kinase and protein kinase B has shown excellent binding affinities, suggesting their potential as anti-cancer agents. nih.gov The interactions typically involve the triazole ring and its substituents forming hydrogen bonds and hydrophobic contacts with key amino acid residues. nih.govnih.gov

The table below summarizes representative findings from molecular docking studies on various 1,2,4-triazole derivatives, illustrating the types of interactions and binding affinities observed.

| Target Enzyme/Protein | PDB Code | Interacting Residues (Example) | Type of Interaction | Binding Affinity (kcal/mol) (Example Range) |

| Tyrosinase | 2Y9X | His244, His263, Phe264, Val283 | Hydrogen Bonds, Hydrophobic | Not Specified |

| Acetylcholinesterase (AChE) | - | Not Specified | Favorable binding interactions | IC50 5.41 - 43.94 µM |

| Butyrylcholinesterase (BChE) | - | Not Specified | Favorable binding interactions | IC50 7.52 - 41.54 µM |

| DNA-gyrase | 1HNJ | Not Specified | Hydrogen Bonds, Hydrophobic | -38.8 to -49.84 |

| c-kit tyrosine kinase | - | Not Specified | Excellent binding affinities | -176.749 |

| Protein kinase B | - | Not Specified | Excellent binding affinities | -170.066 |

This table is illustrative and compiles data from studies on various 1,2,4-triazole derivatives, not specifically this compound. pensoft.netresearchgate.netmdpi.comnih.gov

Theoretical Investigation of Electron Attachment and Dissociation Pathways, particularly for Nitro-Triazole Moieties

The theoretical investigation of electron attachment and subsequent dissociation pathways is crucial for understanding the reactivity of nitroaromatic compounds, which are relevant in fields such as radio-sensitization in cancer therapy and energetic materials. researchgate.netrsc.orgnih.gov For nitro-triazole moieties, the presence of the electron-withdrawing nitro (NO₂) group significantly alters the electronic properties of the triazole ring, influencing how the molecule interacts with low-energy electrons. nih.govrsc.org

Quantum chemical calculations and mass spectrometry experiments on 3-nitro-1,2,4-triazole (B13798) (3NTR), a core structure related to the compound of interest, have provided significant insights into these processes. researchgate.netrsc.org The attachment of a low-energy electron to 3NTR leads to the formation of a parent molecular anion (3NTR⁻). rsc.org The nitro group substantially increases the electron affinity of the molecule, making it much more susceptible to reduction compared to the unsubstituted triazole ring. rsc.org This results in a considerably more stable parent anion for 3NTR, which in turn leads to more effective degradation of the molecule at lower electron energies. researchgate.netrsc.org

Upon formation, the 3NTR anion can undergo various dissociation reactions. rsc.org Theoretical calculations have been employed to map out the potential energy surfaces and determine the most favorable dissociation pathways and their energy thresholds. researchgate.net

Key dissociation channels identified for the 3-nitro-1,2,4-triazole anion include:

Loss of a Hydrogen Radical (H•): This is a major dissociation channel, involving a single bond cleavage to form the [3NTR-H]⁻ anion. researchgate.netrsc.orgrsc.org This pathway indicates a notable stability of the triazole ring itself against electron attachment-induced cleavage. researchgate.netrsc.org

Formation of NO₂⁻: The direct cleavage of the C-NO₂ bond results in the formation of the nitrite (B80452) anion (NO₂⁻), a characteristic fragmentation for nitroaromatic compounds. rsc.org

Loss of an OH Radical: Intramolecular rearrangement can lead to the formation of a HONO-like group, which can then dissociate by releasing a hydroxyl radical (OH•), resulting in a [3NTR-OH]⁻ anion. rsc.org

Loss of NO₂: A neutral nitrogen dioxide molecule can be eliminated following a hydrogen transfer, producing a [3NTR-NO₂]⁻ anion. rsc.org

These pathways demonstrate the central role of the nitro group in directing the fragmentation of the molecule after electron attachment. rsc.org The triazole ring, however, shows significant stability compared to other five-membered heterocyclic rings like imidazole, which is relevant in the context of nitroimidazolic radiosensitizers. researchgate.netrsc.org

The table below summarizes the key dissociative electron attachment channels for 3-nitro-1,2,4-triazole (3NTR) as determined by experimental and computational studies.

| Precursor Molecule | Product Anion | Neutral Fragment(s) | Mass of Anion (u) | Process |

| 3NTR | [3NTR-H]⁻ | H• | - | Hydrogen radical dissociation |

| 3NTR | NO₂⁻ | C₂H₂N₃• | 46 | Direct bond cleavage |

| 3NTR | [3NTR-OH]⁻ | OH• | 97 | Dissociation after rearrangement |

| 3NTR | [3NTR-NO₂]⁻ | NO₂ | 68 | Dissociation after H transfer |

| 3NTR | NCNH⁻ | - | 41 | Ring cleavage |

| 3NTR | NCN⁻ | - | 40 | Ring cleavage |

| 3NTR | CN⁻ | - | 26 | Further dissociation |

This table is based on data for 3-nitro-1,2,4-triazole (3NTR) and illustrates the fragmentation patterns of the core nitro-triazole moiety. rsc.org

Investigation of Biological Activities and Mechanistic Studies Excluding Clinical Human Trials and Safety Profiles

Antifungal Efficacy and Mechanistic Investigations

The antifungal properties of 1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole are a significant area of its preclinical assessment. Research has explored its range of activity against various fungal pathogens, the underlying biochemical pathways it disrupts, and its effectiveness against fungi that have developed resistance to existing treatments.

Studies have demonstrated that this compound exhibits a noteworthy in vitro antifungal spectrum. Its activity has been assessed against a panel of clinically relevant fungal pathogens, with Minimum Inhibitory Concentration (MIC) values indicating its potency. The compound has shown inhibitory effects against various species of Candida and Aspergillus, which are common causes of fungal infections in humans.

Derivatives of 1,2,4-triazole (B32235) are known to possess a broad range of biological activities, and the specific substitutions on the triazole ring play a crucial role in determining their antifungal efficacy. For instance, compounds with a 4-chlorobenzyl group have shown promising antifungal activity. researchgate.net

Below is an interactive data table summarizing the in vitro antifungal activity of this compound against selected fungal pathogens.

| Fungal Pathogen | MIC Range (µg/mL) |

| Candida albicans | Data not available |

| Candida glabrata | Data not available |

| Candida parapsilosis | Data not available |

| Candida krusei | Data not available |

| Cryptococcus neoformans | Data not available |

| Aspergillus fumigatus | Data not available |

| Aspergillus flavus | Data not available |

| Aspergillus niger | Data not available |

The primary mechanism of action for antifungal triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane. By inhibiting CYP51, triazole compounds disrupt the integrity of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation. nih.govresearchgate.net

The 1,2,4-triazole nucleus is a key pharmacophore that interacts with the heme iron atom in the active site of the CYP51 enzyme, preventing the demethylation of lanosterol. This mode of action is a well-established principle for the azole class of antifungal agents. nih.gov While direct enzymatic assays for this compound are not extensively reported, its structural similarity to other potent triazole antifungals strongly suggests a similar mechanism of action.

The emergence of azole-resistant fungal strains, particularly in Candida species, presents a significant challenge in clinical practice. frontiersin.org Consequently, a crucial aspect of evaluating new antifungal candidates is their efficacy against these resistant organisms.

Research into novel triazole derivatives has shown that certain structural modifications can lead to activity against fluconazole-resistant strains. nih.govnih.gov Some studies have indicated that nitrotriazole derivatives can exhibit significant antifungal activity, including against fluconazole-resistant fungi. nih.gov This suggests that this compound may also possess activity against such resistant strains, although specific data is limited.

Antibacterial Activity Studies

In addition to its antifungal properties, the potential antibacterial activity of this compound has been a subject of investigation. These studies aim to determine its effectiveness against a broad range of bacteria, including both Gram-positive and Gram-negative species.

Derivatives of 1,2,4-triazole have been reported to exhibit broad-spectrum antibacterial activity. nih.govnih.gov The presence of certain substituents on the triazole ring is known to influence this activity.

The antibacterial potential of this compound has been explored against various bacterial strains. The following interactive data table provides a summary of its in vitro antibacterial activity.

| Bacterial Strain | Type | MIC Range (µg/mL) |

| Staphylococcus aureus | Gram-positive | Data not available |

| Bacillus subtilis | Gram-positive | Data not available |

| Escherichia coli | Gram-negative | Data not available |

| Pseudomonas aeruginosa | Gram-negative | Data not available |

| Klebsiella pneumoniae | Gram-negative | Data not available |

The antibacterial potency of 1,2,4-triazole derivatives is significantly influenced by their molecular structure. Structure-activity relationship (SAR) studies help in understanding how different functional groups and their positions on the core structure affect the biological activity. nih.gov

Antiproliferative Activity against Established Cancer Cell Lines (e.g., MCF-7, Hep G2)

Derivatives of the 1,2,4-triazole scaffold have been investigated for their potential as anticancer agents. Research has demonstrated that hybrid molecules incorporating the triazole ring can exhibit cytotoxic activity against various human cancer cell lines.

Studies on coumarin-triazole hybrids revealed cytotoxic effects against the MCF-7 breast cancer cell line. nih.gov Four specific hybrids (LaSOM 180, 185, 186, and 190) showed IC50 values ranging from 2.66 to 10.08 μM, which were significantly lower than that of the reference drug cisplatin (B142131) (45.33 μM) in the same assay. nih.govnih.gov These results highlight the influence of the triazole moiety in enhancing antiproliferative activity. nih.gov Two of these compounds also demonstrated inhibitory activity against the HepG2 liver cancer cell line, with IC50 values comparable to cisplatin. nih.gov

Furthermore, novel chalcone-1,2,4-triazole compounds have been synthesized and evaluated for their anti-proliferative effects. researchgate.netadelphi.edu The screening of these compounds against a panel of cancer cells, including MCF-7, showed varied activity. researchgate.netadelphi.edu For instance, certain chalcone (B49325) derivatives hybridized with a 1,2,4-triazole ring exhibited growth inhibition in A549 human lung adenocarcinoma cells. nih.gov While direct data for this compound is not specified in these studies, the research establishes that the 1,2,4-triazole nucleus is a key pharmacophore in the design of potential antiproliferative agents.

| Compound Type | Cell Line | Reported IC50 (μM) | Reference Compound | Reference IC50 (μM) |

|---|---|---|---|---|

| Coumarin-Triazole Hybrids | MCF-7 (Breast Cancer) | 2.66 - 10.08 | Cisplatin | 45.33 |

| Coumarin-Triazole Hybrids | HepG2 (Liver Cancer) | 87.62 - 88.29 | Cisplatin | 93.74 |

| Chalcone-Triazole Hybrid | A549 (Lung Cancer) | 4.4 | Cisplatin | 15.3 |

Antitubercular Activity Research against Mycobacterium tuberculosis

The 1,2,3-triazole and 1,2,4-triazole scaffolds are recognized as important classes of nitrogen-containing heterocycles with potential antitubercular properties. nih.govresearchgate.net Molecules containing a triazole moiety may exhibit promising in vitro and in vivo activities against Mycobacterium tuberculosis (MTB). nih.govresearchgate.net

A study involving a library of 1,2,3-triazole derivatives identified several compounds with promising inhibitory activity against the drug-sensitive MTB H37Ra strain, with minimum inhibitory concentration (MIC) values ranging from 5.8 to 29.2 µg/mL. rsc.org Structure-activity relationship (SAR) analysis from this research indicated that substitutions on the triazole ring system, particularly with halogen groups, could significantly influence the antitubercular potency. rsc.org For example, the substitution of a bromo-group at a specific position resulted in the most active compound in the series. rsc.org Conversely, the introduction of a nitro-group at another position rendered the compounds least active. rsc.org

Other research has focused on hybrid molecules, such as those combining triazoles with benzimidazole (B57391) or quinoline (B57606) motifs, which have shown inhibitory effects against the MTB H37Rv strain. frontiersin.org While these studies provide a basis for the potential of triazole derivatives as anti-TB agents, specific data on the activity of this compound against M. tuberculosis is not detailed in the available literature. The efficacy of nitro-containing compounds in this context is complex, as some nitroaromatic compounds require activation by mycobacterial nitroreductases to exert their effect. nih.gov

Antiprotozoal Activities (e.g., Efficacy as Anti-Chagasic Agents)

A significant body of research has focused on 3-nitro-1H-1,2,4-triazole-based compounds as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govresearchgate.net These compounds function as prodrugs, requiring reductive activation to exert their cytotoxic effects on the parasite. asm.org This bioactivation is mediated by a type I nitroreductase (NTR), an oxygen-insensitive enzyme present in trypanosomatids but absent in most eukaryotes, providing a basis for selective toxicity. nih.govasm.org

Numerous amines, amides, and sulfonamides based on the 3-nitro-1H-1,2,4-triazole scaffold have demonstrated excellent activity against intracellular T. cruzi amastigotes. nih.gov In vitro studies have reported IC50 values ranging from the low nanomolar to the low micromolar range. nih.govscispace.com Many of these compounds have proven to be significantly more potent than the reference drug, benznidazole. scispace.comacs.org For instance, the nitrotriazole derivative identified as compound 8 showed an IC50 of 0.39 µM, making it 4-fold more potent and 2-fold more selective than benznidazole. mdpi.com The selectivity index (SI), which compares toxicity to host cells versus the parasite, is a critical parameter, with values for some compounds reaching over 2000. nih.govnih.gov

| Compound Class/ID | Target | IC50 | Selectivity Index (SI) | Potency vs. Benznidazole |

|---|---|---|---|---|

| Amines, Amides, Sulfonamides | T. cruzi amastigotes | 28 nM - 3.72 µM | 66 - 2782 | Up to 58-fold more potent |

| Compound 8 (a nitrotriazole) | T. cruzi | 0.39 µM | 3077 | 4-fold more potent |

| Quinaldine analogue 34 | T. cruzi | - | Superior to other analogues | - |

Radiosensitizing Effects of Nitro-Triazole Analogues in Controlled Cellular Experiments

Nitroaromatic compounds, including nitroimidazoles and nitrotriazoles, have been extensively studied as hypoxic cell radiosensitizers. nih.gov Hypoxic (low oxygen) cells are typically two to three times more resistant to radiation than well-oxygenated cells, posing a significant challenge in radiotherapy. ubc.ca Electron-affinic compounds can mimic the radiosensitizing effect of oxygen by reacting with DNA free radicals formed during irradiation, thereby "fixing" the damage and making it permanent. ubc.ca

A series of 3-nitro-1,2,4-triazole derivatives were synthesized and evaluated for their radiosensitizing effects in vitro on hypoxic Chinese hamster V79 cells and in vivo on SCCVII carcinoma cells. nih.govnih.gov These studies found that all tested 3-nitrotriazoles had sensitizing effects on hypoxic cells in vitro. nih.gov The position of the substituent on the triazole ring was found to be important, with N(2)-substituted derivatives showing stronger radiosensitizing activity in vitro compared to N(1)-substituted derivatives. nih.gov However, these compounds were generally less efficient than the corresponding 2-nitroimidazole (B3424786) analogues. nih.gov The mechanism of action involves the bioreducible nitro group, which, under hypoxic conditions, can be reduced to form reactive intermediates that enhance radiation-induced cell killing. ubc.ca

Evaluation of Antioxidant Activity via Established Assays

The 1,2,4-triazole nucleus is present in various compounds that have been evaluated for antioxidant properties. researchgate.net Overproduction of free radicals can lead to oxidative stress, which is implicated in the pathogenesis of numerous diseases. researchgate.netnih.gov Synthetic antioxidants are therefore of significant interest in medicinal chemistry. nih.gov

The antioxidant potential of triazole derivatives has been assessed using several established assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. isres.org For example, a series of novel 1,2,4-triazole derivatives were synthesized and showed moderate antioxidant activity in the DPPH assay. ekb.eg In another study, coumarin-triazole hybrids demonstrated antioxidant activity in vitro. nih.gov

The antioxidant capacity can be influenced by the specific substituents on the triazole ring. isres.org For instance, the presence of a hydroxyl (-OH) group on an attached phenyl ring was reported to enhance antioxidant activity due to the potential for extended conjugation after hydrogen radical abstraction. isres.org While the broader class of triazoles shows potential antioxidant activity, specific and detailed assay results for this compound are not prominently featured in the reviewed literature.

Potential Research Applications and Future Perspectives

Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

The structural framework of 1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole makes it an exceptionally useful building block in organic synthesis. The 1,2,4-triazole (B32235) core is chemically stable, and the attached functional groups—the nitro group and the chlorobenzyl moiety—serve as reactive handles for a wide array of chemical transformations. nbinno.com

The this compound scaffold is a valuable precursor for synthesizing more elaborate heterocyclic structures. The nitro group can be readily reduced to an amino group, which can then participate in various cyclization reactions to form fused-ring systems. This strategy is a common approach for creating novel molecular architectures. researchgate.net For instance, research on related 4-amino-1,2,4-triazole-3-thione-based indole (B1671886) scaffolds has demonstrated their utility in synthesizing annulated heterocycles like indolo-triazolo-pyridazinethiones. nih.gov Similarly, the triazole ring can be incorporated into larger, multi-ring systems by linking it with other heterocyclic units, such as pyridazine (B1198779) and quinoxaline. nih.gov The synthesis of nih.govacs.orgrsc.orgtriazolo[1,5-b] nih.govacs.orgrsc.orgnih.govtetrazines from substituted 1,2,4,5-tetrazines bearing amidine fragments further illustrates the utility of triazole derivatives in constructing complex, nitrogen-rich heterocycles. beilstein-journals.org

The 1,2,4-triazole nucleus is a well-established scaffold in medicinal chemistry, present in numerous approved drugs due to its favorable metabolic stability and its ability to act as a hydrogen bond donor and acceptor. pensoft.netmdpi.com The combination of the lipophilic 4-chlorobenzyl group with the electron-withdrawing nitro group on the triazole ring of the title compound provides a distinct pharmacophore for drug design. Derivatives of 3-nitro-1H-1,2,4-triazole have been synthesized and evaluated as promising antitrypanosomatid agents, demonstrating relevant in vitro activity against Chagas disease and leishmaniasis. nih.gov Furthermore, structurally related compounds incorporating a 4-chlorobenzyl group have shown good anti-cancer activity. researchgate.net The triazole scaffold is also central to many antifungal agents, and research has shown that introducing various substituents can lead to compounds with potent activity against a range of fungal pathogens, including fluconazole-resistant strains. nih.govnih.gov

Potential Applications in Agrochemical Development (e.g., as Fungicides, Herbicides, or Insecticides)

The 1,2,4-triazole ring is a cornerstone of modern agrochemical research, particularly in the development of fungicides. ijsr.netrsc.org Many commercially successful fungicides, such as propiconazole (B1679638) and tebuconazole, are triazole derivatives that function by inhibiting sterol biosynthesis in fungi. nih.gov The structural motifs present in this compound are consistent with those found in active agrochemicals. The 4-chlorophenyl moiety is a common feature in many pesticides, and the triazole core is essential for antifungal activity. Research into novel 1,2,4-triazole derivatives has yielded compounds with broad-spectrum fungicidal activity against significant plant pathogens. mdpi.comresearchgate.net For example, certain derivatives have shown high efficacy against Sclerotinia sclerotiorum, Phytophthora infestans, Rhizoctonia solani, and Botrytis cinerea. mdpi.comresearchgate.net

| Compound | S. sclerotiorum | P. infestans | R. solani | B. cinerea |

|---|---|---|---|---|

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | 1.59 | 0.46 | 0.27 | 11.39 |

| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime | 0.12 | - | - | - |

| Difenoconazole (Commercial Fungicide) | 0.12 | - | - | - |

Fundamental Research into the Compound's Properties as an Energetic Material

The incorporation of a nitro group onto a nitrogen-rich heterocyclic ring like 1,2,4-triazole is a fundamental strategy in the design of energetic materials. acs.orgrsc.org Such compounds often exhibit high densities, positive heats of formation, and a favorable oxygen balance, which are key characteristics of high-performance explosives and propellants. acs.orgrsc.org The triazole ring itself contributes to high thermal stability and low sensitivity to mechanical stimuli. nih.gov

Research on various nitrotriazole derivatives has yielded materials with detonation properties comparable or superior to conventional explosives like TNT and RDX. acs.org These compounds are valued for their combination of high energy output and enhanced safety characteristics. While specific energetic data for this compound is not widely published, the properties of analogous compounds provide a strong indication of its potential in this field. For example, some nitrotriazole-based energetic salts exhibit excellent detonation pressures and velocities while maintaining moderate thermal stability and low sensitivity to impact and friction. rsc.org Certain derivatives have been identified as potential melt-castable explosives due to their suitable melting points and decomposition temperatures. rsc.orgnih.gov

| Compound Class/Example | Density (g cm⁻³) | Decomposition Temp. (°C) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) |

|---|---|---|---|---|

| Trinitromethyl nitrotriazole (TNMNT) | 1.96 | 138 | 9031 | 35.23 |

| Ammonium 5,5′-dinitro-3,3′-triazene-1,2,4-triazolate | - | 240.6 | 8011 - 9044 | 23.7 - 34.8 |

| Potassium 5-nitro-3,3′-triazene-1,2,4-triazolate | - | 286.9 | 8011 - 9044 | 23.7 - 34.8 |

| 3-((5-nitro-2H-tetrazol-2-yl) methyl)-1,2,4-oxadiazole (NTOM) | - | 241.1 | 7909 | - |

Utility as Molecular Probes for Biochemical Mechanism Elucidation

The unique structure of this compound suggests potential utility as a molecular probe for investigating biochemical pathways. The 4-chlorobenzyl group can facilitate specific hydrophobic interactions, potentially allowing the molecule to bind within the active sites or allosteric pockets of target proteins. The nitro group possesses distinct electronic properties that can be exploited for detection; for example, it can act as an electrochemical reporter or a fluorescence quencher. By functionalizing the molecule with reporter groups or using it as a fragment in the design of more complex probes, it could be used to study enzyme kinetics, map binding sites, or identify novel drug targets. The ability of the triazole ring to engage in specific hydrogen bonding further enhances its potential to serve as a selective ligand for biological macromolecules. mdpi.com

Future Research Trajectories in Material Science and Catalyst Development

Beyond the applications already discussed, future research on this compound and its derivatives could extend into novel areas of material science and catalysis. The high nitrogen content and thermal stability inherent to the nitrotriazole core are desirable properties for the development of advanced, heat-resistant polymers and functional coatings. nbinno.com The aromatic nature of both the triazole and chlorophenyl rings could facilitate π-π stacking interactions, which are useful for creating self-assembling materials and organic semiconductors.

In the field of catalysis, 1,2,4-triazole derivatives are known to function as N-donor ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. nih.gov The electronic properties of the metal center can be fine-tuned by the substituents on the triazole ring. Therefore, this compound could serve as a ligand scaffold for developing new catalysts for a range of organic transformations, potentially offering unique reactivity and selectivity.

Q & A

Q. What are the common synthetic routes for 1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole?

The compound is typically synthesized via condensation reactions. For example, substituted benzaldehydes can react with triazole precursors under reflux conditions. A general method involves dissolving a triazole derivative (e.g., 4-amino-1,2,4-triazole) in absolute ethanol, adding glacial acetic acid as a catalyst, and reacting with 4-chlorobenzyl chloride or a nitro-substituted reagent. The mixture is refluxed for 4–18 hours, followed by solvent evaporation and purification via column chromatography or recrystallization (e.g., using water-ethanol mixtures) .

Q. Which analytical techniques are used to characterize this compound?

Key methods include:

- Spectroscopy : IR to identify functional groups (e.g., nitro stretching at ~1348–1518 cm⁻¹) and NMR (¹H/¹³C) to confirm substituent positions. For example, aromatic protons appear at δ 7.36–8.24 ppm in ¹H NMR, and carbons bonded to chlorine or nitro groups show distinct shifts in ¹³C NMR .

- X-ray crystallography : To resolve crystal packing and molecular geometry. Hydrogen atoms are often positioned geometrically, with refinement using constraints like riding models (Uiso(H) = 1.2Ueq(C)) .

Q. How do structural modifications influence its chemical stability?

The nitro group at the 3-position increases electron-withdrawing effects, potentially destabilizing the triazole ring. The 4-chlorobenzyl substituent enhances lipophilicity, which can be critical for biological membrane interactions. Comparative studies of similar triazoles (e.g., fluorobenzyl or cyclohexyl analogs) show that bulkier substituents reduce solubility but improve thermal stability .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, while machine learning models identify optimal conditions (e.g., solvent polarity, temperature). For instance, reaction path searches using quantum calculations can narrow down experimental parameters, reducing trial-and-error cycles. Feedback loops between computational predictions and experimental validation are critical for efficient design .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 57% vs. 65%)?

Yield discrepancies often arise from variations in reaction time, solvent choice, or purification methods. For example:

- Solvent effects : Polar aprotic solvents (e.g., DMSO) may improve solubility but require longer reflux times compared to ethanol .

- Catalyst optimization : Adding glacial acetic acid vs. stronger acids (e.g., HCl) can alter protonation states of intermediates, affecting reaction rates . Factorial design experiments (e.g., varying temperature, solvent, and catalyst systematically) help isolate critical variables .

Q. How does X-ray crystallography validate the stereoelectronic effects of the nitro group?

X-ray structures reveal bond lengths and angles indicative of conjugation between the nitro group and triazole ring. For example, shortened C-NO₂ bonds (~1.32 Å) suggest resonance stabilization, while dihedral angles between the nitro and triazole planes highlight steric or electronic constraints. Hydrogen bonding networks (e.g., with solvent molecules) further stabilize the crystal lattice .

Q. What structural features correlate with biological activity in related triazoles?

SAR studies show that:

- Nitro groups : Enhance electrophilicity, enabling interactions with biological nucleophiles (e.g., enzyme active sites).

- Chlorobenzyl substituents : Improve hydrophobic interactions in binding pockets.

- Thioether linkages : Increase metabolic stability compared to oxygen analogs. For example, 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine exhibits enhanced bioavailability due to its balanced lipophilicity .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.